One area of research explores SU6656's potential as an inhibitor for spleen tyrosine kinase (Syk). Syk is an enzyme involved in various cellular processes, including immune response and cell growth. Inhibiting Syk activity might be beneficial in treating certain diseases, and SU6656 has shown promise in this area according to a supplier listing for the compound []. However, further studies are needed to fully understand its efficacy and mechanism of action.
SU 6656 is a selective inhibitor of Src family kinases, developed by SUGEN Inc., a subsidiary of Pharmacia, in the year 2000. It is recognized for its ability to reverse the effects of activated mutant forms of Src on the actin cytoskeleton, specifically inhibiting the formation of podosome rosettes, also known as invadopodia. This compound has been shown to selectively inhibit various Src family kinases while also affecting other kinases such as AMP-activated protein kinase, Aurora B, Aurora C, and CaMKKβ, although its primary focus remains on Src family kinases .
The primary chemical reaction involving SU 6656 pertains to its inhibition of Src family kinases. The compound binds at the catalytic site of these kinases, competing with ATP for binding. This interaction results in the inhibition of kinase activity while paradoxically promoting phosphorylation at specific sites such as Thr172 in AMP-activated protein kinase. This dual action illustrates a unique mechanism where SU 6656 can inhibit while simultaneously activating certain pathways depending on the context and concentration used .
SU 6656 exhibits significant biological activity primarily through its role as an inhibitor of Src family kinases. This inhibition has been linked to various cellular processes including cell growth, differentiation, and survival. In studies, SU 6656 has been utilized to probe the role of Src kinases in signaling pathways related to platelet-derived growth factor stimulation and Myc induction. Its ability to selectively inhibit these pathways makes it a valuable tool in biological research .
The synthesis of SU 6656 involves several steps:
SU 6656 is primarily used as a research tool in studying the roles of Src family kinases in various biological processes. Its applications include:
Interaction studies involving SU 6656 have highlighted its selectivity towards Src family kinases while also revealing interactions with other kinases such as AMP-activated protein kinase and Aurora kinases. These studies have shown that SU 6656 can modulate various signaling pathways by inhibiting specific kinase activities, thereby influencing downstream biological effects such as cell proliferation and differentiation .
Several compounds exhibit similar inhibitory actions on Src family kinases or related pathways. Here are some notable examples:
Compound Name | Mechanism | Unique Features |
---|---|---|
Dasatinib | Dual inhibitor of Src and Abl kinases | Approved for chronic myeloid leukemia treatment |
Lapatinib | Inhibitor of epidermal growth factor receptor and HER2 | Used in breast cancer therapy |
Bosutinib | Selective inhibitor of Src and Abl kinases | Approved for chronic myeloid leukemia |
PP2 | Selective inhibitor of Src family kinases | Used mainly in research settings |
While these compounds share similarities in targeting tyrosine kinases, SU 6656 is distinguished by its selective inhibition profile towards specific Src family members and its unique mechanism that can paradoxically activate certain pathways under specific conditions .
The synthesis of SU 6656 follows a well-established three-step synthetic pathway that was originally developed by Blake et al. in 2000 [1]. The primary synthetic route involves the transformation of indolin-2-one through chlorosulfonation, sulfonamide formation, and condensation reactions to yield the final product 2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylene)-2,3-dihydro-1H-indole-5-sulfonic acid dimethylamide.
The first step involves the chlorosulfonation of indolin-2-one using chlorosulfonic acid as the sulfonylating agent. This reaction is performed by slowly adding 13.3 g (100 mmol) of indolin-2-one to 27 mL of chlorosulfonic acid while maintaining the reaction temperature below 30°C to control the highly exothermic nature of the reaction [1]. The mixture is then stirred at room temperature for 1.5 hours followed by heating to 68°C for 1 hour. The reaction mixture is subsequently cooled and poured into water, and the resulting precipitate is washed with water and dried under vacuum to provide 5-chlorosulfonyl-2-indolin-2-one in 50% yield [1].
The second step involves the nucleophilic substitution of the chlorosulfonyl group with dimethylamine. A suspension of 2.3 g (10 mmol) of 5-chlorosulfonyl-2-indolin-2-one in 10 mL of 2 M dimethylamine in methanol is stirred at room temperature for 4 hours [1]. The precipitate is collected by vacuum filtration, washed with 5 mL of 1 N sodium hydroxide and 5 mL of 1 N hydrochloric acid, and dried under vacuum at 40°C overnight to afford 5-dimethylaminosulfonyl-2-indolin-2-one in 79% yield [1].
The final step involves the condensation of 5-dimethylaminosulfonyl-2-indolin-2-one with 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde following a published procedure [1]. This condensation reaction forms the characteristic methylene bridge between the two indole ring systems and yields the final product SU 6656, albeit in a low 11% yield for this step [1].
Chlorosulfonic acid functions as the sulfonylating agent in the first synthetic step and represents one of the most hazardous reagents in the synthesis [1]. This reagent, with a molecular weight of 116.52 g/mol, produces highly irritating vapors and is extremely corrosive, requiring careful handling and proper ventilation [2]. The reaction generates copious amounts of hydrogen chloride gas, necessitating appropriate safety measures and waste disposal protocols [3].
Dimethylamine, typically employed as a 2 M solution in methanol, serves as the nucleophile for sulfonamide formation in the second synthetic step [1]. This reagent, with a molecular weight of 45.08 g/mol, must be handled under appropriate conditions as it can be supplied either as a gas or in solution form.
The final precursor, 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde, participates in the condensation reaction that forms the methylene bridge characteristic of SU 6656 [1]. This compound, with a molecular weight of 149.19 g/mol, requires refrigerated storage and protection from light to maintain its stability and reactivity.
The purification of SU 6656 and its synthetic intermediates employs multiple chromatographic and crystallization techniques to achieve the required purity levels. The primary purification approach involves a combination of recrystallization, acid-base washing, and high-performance liquid chromatography methods.
Following the initial synthetic steps, the intermediate 5-dimethylaminosulfonyl-2-indolin-2-one is purified through recrystallization from aqueous solution [1]. The precipitate is collected by vacuum filtration and subjected to sequential washing with 5 mL of 1 N sodium hydroxide and 5 mL of 1 N hydrochloric acid to remove impurities and side products. The washed material is then dried under vacuum at 40°C overnight, achieving a recovery yield of 79% for this intermediate [1].
Semi-preparative high-performance liquid chromatography represents the most effective purification method for obtaining highly pure SU 6656 [4]. The technique employs a 250 x 21.2 mm PrepChrom C18 column with 10 μm particle size, operated at a flow rate of 25 mL/min [4]. The mobile phase consists of a linear gradient from 5% to 95% acetonitrile in water over 18 minutes, with detection at 254 nm wavelength [4]. This method successfully separates SU 6656 from synthetic impurities and provides material with purity exceeding 98% as determined by analytical high-performance liquid chromatography [4].
Column chromatography on silica gel can be employed as an alternative purification method, particularly for larger-scale preparations. The technique utilizes silica gel with particle sizes ranging from 35-70 μm and pore sizes of approximately 60 Å [5]. The mobile phase selection depends on the polarity of the target compound and impurities, with typical solvent systems including hexane-ethyl acetate or dichloromethane-methanol gradients.
Thin-layer chromatography serves as an analytical tool for monitoring reaction progress and assessing purity throughout the synthetic sequence [6]. The technique employs silica gel plates with appropriate solvent systems to separate SU 6656 from potential impurities and reaction byproducts.
The stability characteristics of SU 6656 are crucial for its storage, handling, and experimental applications. The compound demonstrates sensitivity to light and requires specific storage conditions to maintain its chemical integrity over extended periods.
SU 6656 exhibits optimal stability when stored at -20°C under an inert gas atmosphere with protection from light [7]. Under these conditions, the compound maintains its chemical and biological activity for extended periods. The physical appearance of properly stored SU 6656 is described as an orange to burnt orange powder [8] [7].
In solution, SU 6656 demonstrates good stability in dimethyl sulfoxide (DMSO) at concentrations up to 25 mg/mL [8]. Solutions prepared in DMSO remain stable for up to three months when stored at -20°C in appropriate containers [7]. However, repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound and reduction in biological activity.
The compound's sensitivity to light necessitates storage and handling under amber or low-light conditions [8]. Exposure to ambient light can result in photochemical degradation, potentially affecting both the purity and biological activity of the compound.
Packaging under an inert gas atmosphere is recommended to prevent oxidative degradation [7]. The compound should be stored in tightly sealed containers with minimal headspace to reduce exposure to oxygen and moisture, both of which can contribute to degradation pathways.
The comprehensive analytical characterization of SU 6656 employs multiple spectroscopic and chromatographic techniques to confirm structural identity, assess purity, and quantify the compound. These methods provide definitive evidence for the correct synthesis and purification of the target molecule.
Nuclear magnetic resonance (NMR) spectroscopy serves as the primary method for structural confirmation of SU 6656 [4]. Proton NMR analysis performed on a Bruker AVANCE II 500 MHz spectrometer using deuterated dimethyl sulfoxide as the solvent provides characteristic chemical shifts that confirm the molecular structure [4]. Key signals include a broad singlet at δ 13.15 ppm representing the indole NH proton, a singlet at δ 11.30 ppm for the oxindole NH, a doublet at δ 8.05 ppm with coupling constant J = 1.5 Hz, and a singlet at δ 2.66 ppm integrating for 6 protons representing the dimethylamino group [4].
Liquid chromatography-mass spectrometry (LC-MS) analysis provides molecular weight confirmation and purity assessment [4]. The technique employs a Waters Xbridge C18 column (2.1 x 50 mm, 3.5 μm particle size) with a gradient mobile phase consisting of water and acetonitrile containing 0.1% formic acid [4]. Mass spectrometric detection in positive electrospray ionization mode reveals the molecular ion at m/z 372.4 [M+H]+, consistent with the expected molecular weight of 371.46 for C19H21N3O3S [4].
High-performance liquid chromatography (HPLC) purity analysis utilizes reversed-phase C18 columns with UV detection at 254 nm [4]. Commercial samples typically demonstrate purity levels of ≥95%, while purified material can achieve purity levels exceeding 98% [4]. The retention time and peak shape provide additional confirmation of compound identity and homogeneity.
Elemental analysis provides quantitative confirmation of the molecular composition, with expected values for C19H21N3O3S of carbon 61.44%, hydrogen 5.70%, nitrogen 11.31%, and sulfur 8.63%. This analysis serves as an orthogonal method to confirm the structural assignments derived from spectroscopic techniques.
The following data tables summarize the key synthetic, analytical, and purification parameters for SU 6656:
Synthetic Parameter | Value | Reference |
---|---|---|
Overall Yield | 4.3% | [1] |
Reaction Temperature (Step 1) | <30°C, then 68°C | [1] |
Reaction Time (Step 2) | 4 hours at RT | [1] |
Final Product Purity | ≥95% (commercial), ≥98% (purified) | [4] |
Analytical Method | Key Parameter | Value | Equipment |
---|---|---|---|
1H NMR | Chemical Shifts | δ 13.15, 11.30, 8.05, 2.66 ppm | Bruker AVANCE II 500 MHz |
LC-MS | Molecular Ion | m/z 372.4 [M+H]+ | Bruker MicroTOF |
HPLC | Purity | ≥95-98% | UV detection at 254 nm |
Elemental Analysis | C19H21N3O3S | C: 61.44%, H: 5.70%, N: 11.31%, S: 8.63% | Standard analyzer |
Purification Method | Conditions | Yield/Purity | Reference |
---|---|---|---|
Recrystallization | 40°C vacuum, water wash | 79% recovery | [1] |
Semi-prep HPLC | C18 column, ACN/water gradient | >98% purity | [4] |
Acid-base washing | 1N NaOH, 1N HCl | Impurity removal | [1] |